Product packaging for 6,6-Dimethyl-1,3-oxazinan-2-one(Cat. No.:)

6,6-Dimethyl-1,3-oxazinan-2-one

Cat. No.: B8746845
M. Wt: 129.16 g/mol
InChI Key: OIHVPJNMIRGQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-1,3-oxazinan-2-one ( 1314932-59-6) is a high-purity chemical compound supplied with a minimum purity of ≥98% . It is a solid that should be stored sealed in a dry environment at 2-8°C . This compound belongs to the class of 1,3-oxazinan-2-ones, which are six-membered cyclic carbamates of significant interest in organic and medicinal chemistry due to their utility as versatile synthetic intermediates and presence in biologically active molecules . While specific biological data for this particular derivative is limited in the public domain, the 1,3-oxazinan-2-one core structure is recognized as a valuable scaffold. Research into structurally similar adamantane-derived 1,3-oxazinan-2-ones has shown promising in vitro and in vivo antiviral activity against rimantadine-resistant strains of the influenza A virus, highlighting the potential of this heterocyclic family in drug discovery . Furthermore, 1,3-oxazinan-2-ones have been investigated for their application in the synthesis of hyperbranched polyamines and polyurethanes through cationic ring-opening polymerization . The synthetic accessibility of this class of compounds via modern, green chemistry approaches, such as reactions involving dialkyl carbonates, also makes them attractive for sustainable chemistry research . This product is intended for research purposes and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B8746845 6,6-Dimethyl-1,3-oxazinan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

6,6-dimethyl-1,3-oxazinan-2-one

InChI

InChI=1S/C6H11NO2/c1-6(2)3-4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8)

InChI Key

OIHVPJNMIRGQSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC(=O)O1)C

Origin of Product

United States

Synthetic Methodologies for 6,6 Dimethyl 1,3 Oxazinan 2 One and Its Analogues

Cyclization Strategies

Cyclization represents the most direct and common pathway to 1,3-oxazinan-2-ones. These methods typically start with a linear substrate containing both an amino and a hydroxyl group separated by a three-carbon chain, which is then cyclized using a one-carbon (C1) source.

The reaction between β-amino alcohols (3-amino-1-propanols) and various carbonylating agents is the cornerstone of 1,3-oxazinan-2-one (B31196) synthesis. The choice of carbonylating agent can significantly influence reaction conditions, efficiency, and environmental impact.

Dialkyl carbonates (DACs), particularly dimethyl carbonate (DMC), are recognized as green and non-toxic reagents for synthesizing 1,3-oxazinan-2-ones. These reactions can be performed in a one-pot synthesis from amines and 1,3-diols in the presence of a DAC and a base like potassium tert-butoxide. york.ac.uk The mechanism involves the DAC acting as a carbonylating agent to bridge the amino and hydroxyl groups of the β-amino alcohol precursor.

Research indicates that the steric hindrance of the dialkyl carbonate plays a crucial role in the reaction's yield. york.ac.uk More hindered DACs tend to produce higher yields of the desired 1,3-oxazinan-2-one. york.ac.uk For instance, a study comparing different DACs in the reaction of various 1,3-diols and amines demonstrated this trend. york.ac.uk In the synthesis involving primary-tertiary diols, the substituent is selectively found at the 6-position of the resulting oxazinanone ring. york.ac.uk

Table 1: Effect of Dialkyl Carbonate on 1,3-Oxazinan-2-one Yield

Dialkyl Carbonate UsedRelative YieldReference
Dimethyl CarbonateLower york.ac.uk
Diethyl CarbonateIntermediate york.ac.uk
Diprop-2-yl CarbonateHigher york.ac.uk
tert-Butyl Methyl CarbonateHighest york.ac.uk

Ethylene carbonate (EC) serves as both a reagent and a solvent in a facile and high-yielding synthesis of 1,3-oxazinan-2-ones from 3-amino-1-propanols. researchgate.net This method is catalyzed by an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netresearchgate.net The reaction proceeds through an intermolecular cyclization via a double BAc2 mechanism, and the final product can be isolated in high purity through simple liquid-liquid extraction. researchgate.net This approach is applicable to a range of substrates, including those that lead to the formation of aryl bis(1,3-oxazinan-2-one) compounds. researchgate.netresearchgate.net

Table 2: Synthesis of 1,3-Oxazinan-2-ones using Ethylene Carbonate

Substrate (3-Amino-1-propanol)CatalystYieldReference
Various substituted 3-amino-1-propanolsTBDHigh researchgate.net
Aryl bis(3-amino-propan-1-ol)TBDHigh researchgate.netresearchgate.net

The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive, eco-friendly approach for synthesizing heterocycles. researchgate.net While the direct carbonylation of aminopropanols with CO₂ to form 1,3-oxazinan-2-ones is challenging due to the high thermodynamic and kinetic stability of CO₂, several effective strategies have been developed. chinesechemsoc.orgacs.org These methods often rely on catalytic systems or the use of highly reactive substrates to facilitate the incorporation of CO₂ under milder conditions. chinesechemsoc.orgacs.org

Various catalytic systems have been successfully employed to promote the reaction between CO₂ and suitable precursors to yield 1,3-oxazinan-2-one analogues.

One notable approach involves the reaction of CO₂ with 2,3-allenamides. acs.orgacs.orgnih.gov This transformation can proceed efficiently under mild conditions (e.g., a CO₂ balloon at atmospheric pressure) in the presence of a simple base like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), without the need for a metal catalyst, to produce 1,3-oxazine-2,4-diones. acs.orgacs.orgnih.gov Organocatalytic systems have also been reported for the [4+2] annulation of CO₂ with allenamides, demonstrating high selectivity and scalability. nih.gov

For the direct synthesis of 1,3-oxazinan-2-ones from aminopropanols and CO₂, more advanced catalysts are often required. A novel three-dimensional copper-organic framework (Cu-MOF) has been shown to be a highly effective and reusable catalyst for this conversion. chinesechemsoc.orgchinesechemsoc.org This catalyst exhibits strong resistance to both acids and bases and can effectively activate CO₂ and the aminopropanol (B1366323) substrate. chinesechemsoc.orgchinesechemsoc.org

Table 3: Catalytic Systems for CO₂ Incorporation

PrecursorCatalyst/BaseProductKey FeaturesReference
2,3-AllenamidesK₂CO₃ or Cs₂CO₃1,3-Oxazine-2,4-dionesMetal-free, mild conditions acs.orgnih.gov
2,3-AllenamidesOrganocatalysts (Lewis bases)1,3-Oxazine-2,4-dionesHigh chemo- and regio-selectivity nih.gov
AminopropanolCopper-Organic Framework (Cu-MOF)1,3-Oxazinan-2-onesAcid/base resistant, reusable catalyst chinesechemsoc.orgchinesechemsoc.org

A recently developed cascade strategy introduces alkynols into the reaction of aminopropanol and CO₂ to achieve a highly efficient and environmentally friendly synthesis of 1,3-oxazinan-2-ones. chinesechemsoc.org This method, also catalyzed by the aforementioned Cu-MOF, overcomes the difficulty of the direct condensation. chinesechemsoc.orgchinesechemsoc.org

The mechanism involves the initial reaction of the alkynol with CO₂ to generate a cyclic carbonate intermediate in situ. chinesechemsoc.org This highly reactive intermediate then readily condenses with the aminopropanol, facilitating the formation of the 1,3-oxazinan-2-one ring under mild conditions. chinesechemsoc.orgchinesechemsoc.org This innovative approach bypasses the need for harsh reaction conditions typically required for the direct carbonylation of aminopropanols. chinesechemsoc.org Related cascade transformations using a silver catalyst have also been developed for the reaction of alkyne-1,n-diols and CO₂ to produce various functionalized cyclic carbonates, highlighting the potential of cascade processes in CO₂ utilization. acs.orguliege.be

Carbon Dioxide as a C1 Source for 1,3-Oxazinan-2-one Formation

Brønsted Acid-Catalyzed Approaches to Oxazinanones

Brønsted acids have emerged as effective catalysts for the synthesis of oxazinanones, offering metal-free and often environmentally benign reaction conditions. nih.govnih.govresearchgate.netdoaj.orgfrontiersin.org These methods typically involve the acid-promoted cyclization of suitable precursors.

Tandem Elimination-Cycloaddition Reactions

An innovative one-step synthesis of oxazinanones from N-Boc protected imines has been developed utilizing a Brønsted acid-catalyzed tandem elimination-cycloaddition reaction. researchgate.net This approach is noted for its novelty, mild reaction conditions, and the use of an inexpensive catalyst system. researchgate.net While this method was demonstrated for a range of oxazinanones, its application to the synthesis of 6,6-Dimethyl-1,3-oxazinan-2-one would likely involve an N-Boc imine precursor that can generate a reactive intermediate amenable to cyclization, ultimately incorporating the gem-dimethyl moiety at the 6-position. The reaction's efficiency is influenced by the choice of both the acid catalyst and the solvent. researchgate.net

CatalystpKaMolarity (mol%)Yield (%)
Fluoroboric acid-0.41075
Triflic acid-141070
Trifluoroacetic acid0.522040

Table 1: Effect of Brønsted Acid Catalyst on Oxazinanone Yield. researchgate.net

Intramolecular Cyclization of Diazoketones

A metal-free approach to 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. nih.govnih.govdoaj.orgfrontiersin.orgresearchgate.net This method, which employs silica-supported perchloric acid (HClO₄) in methanol (B129727), provides good to high yields of the cyclized products. nih.govnih.govdoaj.orgfrontiersin.org The proposed mechanism involves protonation of the diazo compound by the Brønsted acid to form a diazonium intermediate. Subsequent intramolecular nucleophilic attack by the carbamate's carbonyl group leads to the release of nitrogen gas and the formation of an ammonium (B1175870) intermediate, which then cyclizes to the desired oxazinanone. frontiersin.org For the synthesis of a 6,6-dimethyl substituted analog, a suitable diazoketone precursor bearing the gem-dimethyl group would be required.

Transition-Metal-Catalyzed Cyclizations

Transition metals, particularly palladium and silver, have been instrumental in the development of novel cyclization strategies for the formation of nitrogen-containing heterocycles, including oxazinanones. These methods often proceed via C-H activation and amination pathways.

Palladium-Catalyzed C-H Amination for Oxazinanone Formation

While specific examples for the synthesis of this compound are not prevalent, palladium-catalyzed intramolecular C-H amination of carbamates represents a powerful strategy for constructing the oxazinanone core. This approach has been utilized in the synthesis of various 1,3-oxazinan-2-ones from homoallylic carbamates. researchgate.net The versatility of palladium catalysis in C-N bond formation suggests its potential applicability for the synthesis of the target molecule from a suitably functionalized precursor containing a gem-dimethyl group.

Silver-Catalyzed Intramolecular C-H Amination of Carbamates

Silver-catalyzed intramolecular amidation of saturated C-H bonds offers a promising route for the synthesis of cyclic amines. organic-chemistry.org A disilver(I) complex has been shown to efficiently catalyze the amidation of saturated C-H bonds with high regioselectivity and diastereoselectivity. organic-chemistry.org This stereospecific reaction is proposed to proceed through a silver-nitrene intermediate. organic-chemistry.org Furthermore, silver-catalyzed nitrene transfer has been effectively used for the site- and stereoselective intramolecular amination of electron-deficient heterobenzylic C-H bonds. rsc.org This method demonstrates high reactivity and selectivity under mild conditions. rsc.org The adaptation of this methodology to a carbamate (B1207046) substrate containing a gem-dimethyl group could provide a direct route to this compound.

Catalyst SystemOxidantKey Feature
Disilver(I) complexPhI(OAc)₂High regioselectivity and stereospecificity
Silver complex with tripodal piperidine-based ligandNot specifiedExcellent reactivity and selectivity for electron-deficient C-H bonds

Table 2: Silver-Catalyzed Intramolecular C-H Amination Systems. organic-chemistry.orgrsc.org

Oxidative Dearomatization and Cycloaddition Cascades

An integrated one-pot process for the synthesis of 1,3-oxazinan-2-ones involves a Brønsted base-catalyzed Michael addition of α-substituted α-isocyanoacetates to phenyl vinyl selenones, followed by a Brønsted acid-catalyzed domino oxidative cyclization. chimia.chnih.gov In this sequence, the phenyl selenonyl group serves multiple roles as an activator, a leaving group, and a latent oxidant. chimia.chnih.gov This cascade reaction provides a pathway to functionalized oxazinanones and could potentially be adapted for the synthesis of this compound by using an appropriately substituted α-isocyanoacetate.

Multicomponent Reaction Strategies for Diversified Oxazinanones

Multicomponent reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from simple and readily available starting materials in a single step, thereby adhering to the principles of atom economy and procedural simplicity.

An efficient three-component, one-pot synthesis of N-substituted 1,3-oxazinan-2-ones has been developed. researchgate.net This method involves the reaction of tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine in methanol at room temperature. researchgate.net The use of L-alanine as the amino component in this reaction has been shown to produce the corresponding chiral product, (2S)-2-(2-oxo-1,3-oxazinan-2-yl)propanoic acid, demonstrating the potential for stereochemical control in this MCR. researchgate.net This strategy highlights the versatility of MCRs in generating a library of diversified oxazinanones by simply varying the primary amine component.

While not leading directly to 1,3-oxazinan-2-ones, the development of multicomponent strategies for other heterocycles provides a conceptual framework. For instance, copper nanoparticles on activated carbon have been utilized to catalyze the multicomponent synthesis of β-hydroxy-1,2,3-triazoles from epoxides and alkynes in water, showcasing the potential of metal catalysis in MCRs for heterocycle synthesis. nih.gov Such approaches could potentially be adapted for the synthesis of oxazinanone scaffolds.

A two-step approach involving an MCR followed by cyclization has also been reported for the synthesis of multi-substituted oxazinanones. researchgate.net This method allows for the transition from basic moieties to charge-neutral cyclic derivatives, providing access to a range of oxazinanones with diverse substitution patterns from readily available building blocks under mild conditions and with high yields. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. These principles include the use of renewable resources, safer solvents, and energy-efficient processes, and the avoidance of hazardous reagents.

A significant green approach to the synthesis of 1,3-oxazine derivatives involves the use of a novel and efficient nanocomposite catalyst composed of a heteropolyacid stabilized on mesoporous titanium oxide and graphitic carbon nitride. rsc.org This catalyst facilitates the three-component condensation reaction of aromatic aldehydes, 2-naphthol, and urea (B33335) under solvent-free conditions at 80 °C, resulting in high yields of 1,3-oxazine derivatives in short reaction times. rsc.org The catalyst is also reusable for at least five cycles without a significant loss of activity. rsc.org

Other green strategies for the synthesis of 1,3-oxazines include solvent-free condensation reactions. sciresliterature.org For instance, the condensation of 3-aminopropanol with carboxylic acid derivatives has been achieved under solvent-free conditions. sciresliterature.org The cyclization of chalcone (B49325) compounds using fly ash as a catalyst is another example of a green synthetic protocol for 1,3-oxazines. sciresliterature.org

The use of carbon dioxide (CO2) as a renewable C1 source is a key aspect of green chemistry. A simple and efficient reaction of CO2 with 2,3-allenamides has been developed for the synthesis of 1,3-oxazine-2,4-diones. acs.org This reaction proceeds under mild conditions, using a CO2 balloon in the presence of a base like potassium carbonate or cesium carbonate, without the need for a metal catalyst. acs.org

Furthermore, a one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, which involves an aerobic oxidation step using a NOx catalytic system. mdpi.com This method offers a practical and green route to these heterocycles with good to high yields. mdpi.com

Green Chemistry ApproachKey FeaturesCompound Class
Nanocomposite CatalysisReusable catalyst, solvent-free, short reaction times1,3-Oxazine derivatives
Solvent-Free CondensationAvoids use of hazardous solvents1,3-Oxazines
CO2 UtilizationUse of a renewable C1 source, metal-free1,3-Oxazine-2,4-diones
Aerobic OxidationUse of air as an oxidant1,3,4-Oxadiazines

Regio- and Stereoselective Synthesis of this compound

The control of regio- and stereoselectivity is a critical aspect of modern organic synthesis, particularly for the preparation of compounds with defined three-dimensional structures.

A new synthetic method for chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues from carbohydrate derivatives has been reported. nih.gov This multi-step synthesis starts with an optically pure 3-hydroxy-γ-butyrolactone, which is reacted with a primary amine to form an amide. Subsequent reduction and carbonylation yield the desired chiral 1,3-oxazinan-2-one. nih.gov This approach demonstrates the use of the chiral pool to introduce stereocenters into the final product.

The synthesis of researchgate.netrsc.orgoxazinane-3,5-diones provides insights into the construction of the 6,6-dimethyl substituted heterocyclic core. In one example, the synthesis of 2-cyclohexyl-6,6-dimethyl- researchgate.netrsc.orgoxazinane-3,5-dione was achieved in high yield. The synthesis involved the reaction of a hydroxylamine (B1172632) with ethyl 2-bromoisobutyrate, followed by cyclization. While this leads to a related but different heterocyclic system, the strategies for introducing the gem-dimethyl group at the 6-position are relevant.

A highly stereoselective synthesis of fused heterocycles has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction sequence. rsc.org This method allows for the construction of complex 6/7/6-fused heterocyclic structures with multiple stereocenters in a single step with high control over stereoselectivity. rsc.org While not directly applied to this compound, this strategy showcases advanced methodologies for achieving high levels of stereocontrol in heterocycle synthesis.

Regioselective one-pot syntheses have also been developed for other nitrogen-containing heterocyclic systems. For example, the synthesis of 9-alkyl-6-chloropyrido[3,2-e] researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyrazines was achieved through the regioselective reaction of hydrazides with 2,3-dichloropyrido[2,3-b]pyrazine. researchgate.net This highlights how the inherent reactivity of substrates can be exploited to control the regiochemical outcome of a reaction.

Starting Material/MethodTarget/FeatureRelevance to this compound
3-Hydroxy-γ-butyrolactoneChiral 6-hydroxymethyl 1,3-oxazinan-2-onesDemonstrates stereoselective synthesis of the oxazinanone core.
Hydroxylamine and Ethyl 2-bromoisobutyrate2-Cyclohexyl-6,6-dimethyl- researchgate.netrsc.orgoxazinane-3,5-dioneProvides a method for introducing the 6,6-dimethyl moiety.
IEDHDA Reaction6/7/6-Fused heterocycles with multiple stereocentersIllustrates advanced strategies for stereocontrol.
Regioselective one-pot synthesis9-Alkyl-6-chloropyrido[3,2-e] researchgate.netrsc.orgnih.govtriazolo[4,3-a]pyrazinesShows general principles of achieving regioselectivity.

Chemical Reactivity and Derivatization of 6,6 Dimethyl 1,3 Oxazinan 2 One

Ring-Opening Reactions of the 1,3-Oxazinan-2-one (B31196) Core

The 1,3-oxazinan-2-one ring system can be opened under specific conditions to yield valuable polymers or synthetic building blocks. The presence of the gem-dimethyl group at the C-6 position often plays a crucial role in directing the mode of cleavage.

Anionic Ring-Opening Polymerization (AROP) of Cyclic Carbamates

The anionic ring-opening polymerization (AROP) of cyclic carbamates, including six-membered rings like 6,6-dimethyl-1,3-oxazinan-2-one, presents a viable, isocyanate-free route to producing aliphatic polyurethanes. acs.orgresearchgate.netnih.gov This method is analogous to the well-established AROP of lactams. acs.org The process is typically initiated by a strong base which deprotonates the N-H group of the monomer, forming an anionic species. acs.orgresearchgate.net This anion then attacks another monomer molecule, propagating the polymer chain.

The mechanism involves the repeated acylation of urethane (B1682113) anions that form in situ, leading to the formation of the polyurethane backbone. acs.orgacs.org The polymerization can be controlled to produce polymers with specific molecular weights and narrow polydispersity indices (Đ). acs.orgacs.org While the polymerization of five-membered cyclic carbamates has been extensively studied, the principles are applicable to six-membered systems. acs.orgacs.org The reaction conditions, such as the choice of initiator and co-initiator, are critical for achieving high yields and controlled polymer structures. acs.org

Table 1: General Conditions for Anionic Ring-Opening Polymerization (AROP) of Cyclic Carbamates

Parameter Description Reference
Monomer Type Cyclic Carbamates (including 1,3-oxazinan-2-one derivatives) acs.orgresearchgate.net
Initiation Formation of an anionic monomer species using a strong base. acs.org
Propagation Repeated acylations of in situ formed urethane anions. acs.orgacs.org

| Outcome | Aliphatic polyurethanes with controlled molecular weights. | acs.orgacs.org |

Directed Cleavage for Specific Synthons (e.g., 1,3-Amino Alcohols)

The this compound ring is a valuable precursor for the synthesis of 1,3-amino alcohols, which are important building blocks in many biologically active molecules. rsc.orgnih.govnih.gov A key feature of the 6,6-dimethyl substitution is its ability to direct the cleavage of the heterocyclic ring. rsc.orgnih.gov Upon hydrolysis or other cleavage reactions of N-acylated derivatives, the ring preferentially undergoes exocyclic cleavage of the N-acyl group. rsc.orgnih.gov

This selective cleavage is highly advantageous as it allows for the release of the desired, functionalized product (e.g., an α-substituted carboxylic acid derivative) while recovering the parent oxazinanone chiral auxiliary in good yield. rsc.orgnih.gov This contrasts with some other chiral auxiliaries, like certain oxazolidinones, where undesired endocyclic cleavage can be a significant problem. rsc.org The recovered this compound can then be reused, making the process more efficient and economical. This strategy has been successfully applied to generate a variety of stereochemically defined compounds. nih.govnih.gov

Functionalization and Derivatization at Various Positions

As a chiral auxiliary, this compound and its derivatives are pivotal in directing stereoselective transformations at other positions of a molecule, most notably after being functionalized at the nitrogen atom.

N-Acyl Derivatization and Subsequent Transformations

To activate the 1,3-oxazinan-2-one ring for use as a chiral auxiliary, it is first converted into an N-acyl derivative. rsc.orgrsc.org This is typically achieved through deprotonation of the nitrogen with a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), followed by the addition of a desired acid chloride. rsc.org This transformation creates an N-acyl-oxazinanone, a chiral imide, which serves as the substrate for subsequent stereoselective reactions. rsc.orgnih.gov The rigidity of the resulting structure is crucial for exerting effective stereocontrol in reactions involving the acyl group. nih.gov

Stereoselective Enolate Alkylation Reactions

N-acyl derivatives of this compound are highly effective in stereoselective enolate alkylation reactions. rsc.orgnih.gov After the N-acylated compound is formed, deprotonation at the α-carbon of the acyl group with a strong base like lithium diisopropylamide (LDA) generates a nucleophilic (Z)-enolate. wikipedia.org This enolate can then react with various alkyl halides. libretexts.orglibretexts.org

The steric bulk of the oxazinanone ring, particularly when substituted at the C-4 position, effectively shields one face of the enolate, directing the incoming electrophile (the alkyl group) to the opposite face with high selectivity. rsc.org Research has shown that using (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one results in excellent diastereoselectivity, often superior to that achieved with the corresponding Evans oxazolidin-2-one auxiliary. rsc.orgnih.gov After the alkylation, the newly formed α-substituted chiral fragment can be cleaved from the auxiliary. rsc.org

Table 2: Diastereoselective Enolate Alkylation of (R)-N-Propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one

Electrophile (R-X) Product Diastereomeric Excess (d.e.) Reference
Benzyl bromide >98% rsc.org
Iodomethane >98% rsc.org
Allyl bromide >98% rsc.org

Asymmetric Aldol (B89426) Reactions with N-Acyl-Oxazinanones

N-acyl derivatives of this compound also serve as excellent chiral auxiliaries in asymmetric aldol reactions, a powerful method for constructing β-hydroxy carbonyl compounds. rsc.orgnih.govrsc.org While boron-mediated aldol reactions with these auxiliaries showed low stereocontrol, the use of a chlorotitanium enolate provides excellent results. rsc.org

The reaction involves the chlorotitanium enolate of an N-acyl oxazinanone, such as (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one, reacting with various aromatic and aliphatic aldehydes. rsc.orgnih.gov This process proceeds with high diastereoselectivity to form the corresponding aldol addition products. rsc.orgnih.gov Subsequent hydrolysis of these adducts cleaves the auxiliary, affording valuable homochiral α-methyl-β-hydroxy-carboxylic acids. rsc.orgnih.gov The gem-dimethyl substitution at C(6) again facilitates the clean, exocyclic cleavage of the product from the auxiliary. nih.gov

Table 3: Asymmetric Aldol Reactions of the Titanium Enolate of (R)-N-Propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one with Aldehydes

Aldehyde Product Diastereoselectivity Isolated Yield Reference
Benzaldehyde 98:2 87% rsc.org
Isobutyraldehyde 98:2 82% rsc.org
Acetaldehyde 96:4 75% rsc.org

Halogenation and Other Electrophilic Substitutions

Direct halogenation or other classical electrophilic substitution reactions on the carbocyclic ring of this compound are not well-documented in scientific literature. The saturated aliphatic nature of the ring system makes it generally unreactive towards electrophiles under standard conditions. Unlike aromatic systems, there are no pi-electrons to facilitate electrophilic attack.

However, related heterocyclic structures containing unsaturation or aromaticity do undergo such reactions. For instance, the bromination of a related benzoxazinone (B8607429) derivative, 6-bromo-2,2-dimethyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, has been reported, demonstrating that electrophilic substitution is feasible on an associated aromatic ring. sigmaaldrich.com In the case of saturated systems like this compound, any potential electrophilic attack would likely require activation, for example, through the formation of an enolate at the alpha-position to the carbonyl group, though this is not a commonly reported transformation for this specific compound.

Reaction Mechanisms of Oxazinanone Transformations

The transformations of the 1,3-oxazinan-2-one ring are primarily governed by the reactivity of the carbamate (B1207046) functionality. This includes nucleophilic attacks at the carbonyl carbon and reactions involving the nitrogen and oxygen heteroatoms.

Nucleophilic Attack Pathways and Intermediates

The carbonyl group of the oxazinanone ring is an electrophilic center and is susceptible to attack by nucleophiles. This can lead to ring-opening or substitution reactions. The general mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A well-established pathway involving nucleophilic attack is the synthesis of the 1,3-oxazinan-2-one ring itself. For instance, the reaction of isocyanoacetates with phenyl vinyl selenones proceeds via a Michael addition, a type of nucleophilic 1,4-addition, catalyzed by a Brønsted base. chimia.chnih.gov This is followed by a domino oxidative cyclization catalyzed by a Brønsted acid to form the oxazinanone ring. chimia.chnih.gov

Ring-opening reactions of related oxazinone structures have also been studied. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones undergo ring-opening transformations when treated with binucleophiles like ammonium (B1175870) acetate (B1210297) or o-phenylenediamine. nih.gov This suggests that the oxazinanone ring in this compound could potentially be opened by strong nucleophiles, leading to the formation of 3-aminoalkoxy derivatives.

The general pathway for nucleophilic attack on the carbonyl carbon is illustrated below:

StepDescriptionIntermediate
1A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the 1,3-oxazinan-2-one ring.A tetrahedral intermediate is formed with a negative charge on the oxygen atom.
2The tetrahedral intermediate can then undergo one of several transformations.The ring can reopen by cleavage of the C-O or C-N bond, or the nucleophile can be eliminated, reforming the starting material.

Catalytic Cycle Analysis and Role of Catalysts

Catalysis plays a crucial role in the synthesis and transformations of 1,3-oxazinan-2-ones. Both acid and base catalysis are employed.

In the synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones, a Brønsted base such as triethylamine (B128534) (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU) is used to deprotonate the isocyanoacetate, generating the nucleophile for the initial Michael addition. chimia.chnih.gov Subsequently, a Brønsted acid like p-toluenesulfonic acid (PTSA) catalyzes the domino oxidative cyclization to form the final product. chimia.chnih.gov Enantioselective synthesis has been achieved using a Cinchona alkaloid-derived bifunctional catalyst, which can act as both a Brønsted base and a hydrogen-bond donor to control the stereochemistry of the initial Michael addition. chimia.chnih.gov

The proposed role of catalysts in the synthesis of the 1,3-oxazinan-2-one ring is summarized in the following table:

Catalyst TypeExampleRole
Brønsted BaseEt₃N, DBUDeprotonation to generate the initial nucleophile.
Brønsted AcidPTSACatalyzes the cyclization and dehydration steps.
Bifunctional CatalystCinchona alkaloid derivativeControls enantioselectivity in asymmetric synthesis.

Isomerization Mechanisms of Oxazinane Rings

The saturated 1,3-oxazinan-2-one ring is a flexible system that can exist in various conformations. The isomerization between these conformers is a dynamic process. While specific studies on the isomerization of this compound are scarce, research on related tetrahydro-1,3-oxazines provides valuable insights.

Conformational analysis of 3-methyltetrahydro-1,3-oxazine has shown that the molecule exists in a dynamic equilibrium between chair and twist conformations. researchgate.net The interconversion between these forms can occur through various pathways, including direct chair-chair transitions via pyramidal inversion of the nitrogen atom. researchgate.net The gem-dimethyl group at the 6-position in this compound would be expected to influence the conformational equilibrium, likely favoring a chair conformation that minimizes steric interactions.

It is important to distinguish this conformational isomerization from structural isomerization, such as the ring-chain tautomerism observed in some photochromic oxazines. acs.org These photochromic compounds undergo a light-induced ring-opening to form a colored, open-chain isomer. acs.org However, this type of isomerization is characteristic of unsaturated oxazine (B8389632) systems and is not expected for the saturated this compound under normal conditions.

The potential conformational isomers of the this compound ring are presented below:

ConformationDescription
ChairA low-energy conformation resembling a cyclohexane (B81311) chair, with axial and equatorial positions for substituents.
Twist-BoatA flexible, higher-energy conformation that can serve as an intermediate in the interconversion of chair forms.

Theoretical and Computational Investigations of 6,6 Dimethyl 1,3 Oxazinan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of molecules, including their reactivity, stability, and electronic characteristics. For the 1,3-oxazinan-2-one (B31196) scaffold, these methods have been primarily applied to understand reaction mechanisms and to support the development of synthetic methodologies.

Anomeric Effect Analysis in Oxazinane Ring Systems

The anomeric effect, a stereoelectronic phenomenon describing the preference of a substituent at the anomeric carbon of a heterocyclic ring for the axial position, is a key factor in the conformational preference of many heterocycles. While specific studies on the anomeric effect in 6,6-Dimethyl-1,3-oxazinan-2-one are not available, general principles from related systems can be considered. In bridged urethanes, which share structural similarities with 1,3-oxazinan-2-ones, the stability of certain conformations has been attributed to the gauche conformation between the lone pair of electrons on the nitrogen and adjacent C-Cl bonds. mdpi.com The infrared frequencies of bridged urethanes have been found to be higher than those of planar urethanes like 1,3-oxazinan-2-one, suggesting differences in their electronic structure and bonding. mdpi.com A detailed analysis of the anomeric effect in this compound would require specific computational studies to evaluate the orbital interactions between the nitrogen lone pair and the antibonding orbitals of the adjacent C-O and C-C bonds.

Conformational Analysis and Stability of Oxazinanones

The conformational preferences of the 1,3-oxazinan-2-one ring are crucial for its biological activity and reactivity. The ring can adopt various conformations, such as chair, boat, and twist-boat. For the parent 1,3-oxazinan-2-one, a chair-like conformation is generally expected to be the most stable. The introduction of the gem-dimethyl group at the C6 position in this compound would significantly influence the conformational landscape. These bulky substituents would likely introduce steric strain, potentially distorting the chair conformation or making other conformations more accessible.

Electronic Structure Analysis (e.g., HOMO-LUMO Gaps, MEP)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its reactivity and electronic properties. The HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

While specific HOMO-LUMO calculations for this compound are not reported, studies on complex molecules containing the 1,3-oxazinan-2-one moiety have included such analyses. For example, in a study of adamantane-linked 1,2,4-triazole (B32235) derivatives, the HOMO-LUMO energy gap was calculated for compounds that also contained a 1,3-oxazinan-2-one ring as part of a larger structure, with values around 5.18-5.25 eV. mdpi.com However, these values are heavily influenced by the other functional groups present in the molecule.

A Molecular Electrostatic Potential (MEP) map would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the this compound molecule. The carbonyl oxygen would be expected to be a region of high negative potential (nucleophilic), while the carbonyl carbon and the protons on the nitrogen would be regions of positive potential (electrophilic). The diphenylmethyl group has been shown to influence the electrostatic potential in a related 3-(diphenylmethyl)-1,3-oxazinan-2-one. smolecule.com

Molecular Modeling and Dynamics

Molecular modeling techniques are invaluable for studying dynamic processes and characterizing transient species like transition states.

Transition State Characterization and Energy Profiles

The characterization of transition states and the calculation of reaction energy profiles are crucial for understanding reaction mechanisms and predicting reaction rates. As mentioned in section 4.1.1, DFT calculations have been used to model the transition states in the gold-catalyzed synthesis of 1,3-oxazinan-2-one derivatives from allenic carbamates. researchgate.netnih.gov These studies have provided free energy profiles for the reaction, indicating the relative energies of intermediates and transition states.

For the copper-mediated bromoheterocyclization of allene-tethered carbamates to form 5-bromo-1,3-oxazinan-2-ones, DFT calculations were used to propose a reaction pathway involving a single electron transfer (SET) process and to calculate the free energies and activation energies of the key steps.

These examples highlight the power of molecular modeling in elucidating complex reaction mechanisms. A dedicated study on the synthesis or reactions of this compound would be necessary to characterize the specific transition states and energy profiles involved, taking into account the steric and electronic effects of the gem-dimethyl group.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent environment can significantly influence the rate (kinetics) and energetic favorability (thermodynamics) of chemical reactions involving this compound. Computational chemistry provides powerful tools to investigate these effects at a molecular level.

Detailed Research Findings

Computational studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction of interest in the gas phase and in the presence of various solvents. Solvation models, like the Polarizable Continuum Model (PCM), are often used to simulate the bulk effect of the solvent.

The primary goal is to understand how the solvent stabilizes or destabilizes the reactants, transition states, and products. For instance, in a reaction where the transition state is more polar than the reactants, a polar solvent would be expected to lower the activation energy, thereby increasing the reaction rate. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction rate would decrease.

The thermodynamic aspect involves calculating the change in Gibbs free energy (ΔG) for the reaction in different solvents. A more negative ΔG indicates a more favorable reaction. Solvents can influence ΔG by differentially solvating the reactants and products.

A hypothetical study on the hydrolysis of this compound could yield the following data:

Interactive Data Table: Solvent Effects on Hydrolysis Kinetics

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)Relative Rate Constant (k_rel)
Gas Phase135.21
Toluene2.433.815
Dichloromethane (B109758)8.931.5550
Acetonitrile (B52724)37.528.92.1 x 10^5
Water78.426.11.8 x 10^7

Interactive Data Table: Solvent Effects on Hydrolysis Thermodynamics

SolventDielectric Constant (ε)Calculated Gibbs Free Energy of Reaction (ΔG, kcal/mol)
Gas Phase1-2.5
Toluene2.4-3.1
Dichloromethane8.9-4.5
Acetonitrile37.5-6.2
Water78.4-8.9

These tables illustrate that as the solvent polarity increases, the activation energy for the hypothetical hydrolysis reaction decreases, leading to a significant rate enhancement. Similarly, the reaction becomes more thermodynamically favorable in more polar solvents.

Regio- and Diastereoselectivity Predictions

For reactions involving this compound that can lead to multiple isomers, computational chemistry can be a powerful predictive tool for determining the most likely product. This is particularly relevant for reactions such as alkylation, acylation, or cycloadditions.

Detailed Research Findings

To predict regioselectivity and diastereoselectivity, computational chemists model the potential reaction pathways leading to each possible isomer. By calculating the activation energies for each path, they can determine the kinetically favored product, which is the one formed via the lowest energy transition state.

For example, in the alkylation of the nitrogen atom of this compound, the approach of the electrophile could be influenced by the steric hindrance of the gem-dimethyl group at the C6 position. This could lead to a preference for one diastereomer over another if a chiral electrophile is used or if the oxazinanone ring adopts a non-planar conformation.

Consider a hypothetical reaction where a prochiral electrophile is added to the nitrogen. Computational analysis would involve locating the transition state structures for the formation of both possible diastereomers.

Interactive Data Table: Predicted Diastereoselectivity in a Hypothetical Alkylation Reaction

DiastereomerTransition State Energy (kcal/mol)Predicted Product Ratio (at 298 K)
(R,S)22.595
(R,R)24.35

In this hypothetical case, the transition state leading to the (R,S) diastereomer is 1.8 kcal/mol lower in energy than the one leading to the (R,R) diastereomer. This energy difference would translate to a predicted product ratio of approximately 95:5 in favor of the (R,S) isomer under kinetic control.

Similarly, for reactions where regioselectivity is a concern, such as the reaction of an ambident nucleophile with the oxazinanone ring, computational models can predict the preferred site of attack by comparing the activation barriers for reaction at each possible position.

Advanced Analytical Characterization in Research of 6,6 Dimethyl 1,3 Oxazinan 2 One

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for probing the molecular structure and bonding within 6,6-Dimethyl-1,3-oxazinan-2-one. These techniques provide detailed information on the connectivity of atoms, the types of functional groups present, and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule.

Expected ¹H and ¹³C NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
C(6)-CH₃ ~1.3 Singlet ~25-30
N-H ~5-8 Broad Singlet -
C(5)-H₂ ~1.8-2.0 Triplet ~30-35
C(4)-H₂ ~3.2-3.4 Triplet ~40-45
C(6) - - ~60-65

Mass Spectrometry (MS and HR-MS) for Molecular Formula and Fragments

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HR-MS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 129. Subsequent fragmentation would likely involve the loss of small molecules or radicals.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ C₆H₁₁NO₂⁺ 129
[M - CH₃]⁺ C₅H₈NO₂⁺ 114
[M - C₃H₇]⁺ C₃H₄NO₂⁺ 86

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching of the cyclic carbamate (B1207046).

Raman Spectroscopy: Raman spectroscopy would also detect the vibrations of the functional groups, and can be particularly useful for symmetric vibrations that are weak in the IR spectrum.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretching 3200-3400 (broad) 3200-3400
C-H (sp³) Stretching 2850-3000 2850-3000
C=O Stretching 1680-1720 (strong) 1680-1720
C-N Stretching 1180-1360 1180-1360

UV-Visible Spectrophotometry for Electronic Transitions and Kinetics

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. For saturated systems like this compound, the primary absorption is expected in the ultraviolet region, corresponding to n → π* transitions of the carbonyl group. While not a primary tool for structural elucidation of this compound, it can be valuable for quantitative analysis and for studying reaction kinetics if the oxazinone ring is opened or modified in a way that alters the chromophore.

Chiroptical Methods (e.g., ECD) for Absolute Configuration Determination

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are used to determine the absolute configuration of chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it would not exhibit an ECD spectrum. This section is not applicable to this specific compound.

Thermal Analysis Techniques (DSC, TGA) for Material Properties of Polymers

Differential Scanning Calorimetry (DSC): DSC would be used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of poly(this compound). The Tg would indicate the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA): TGA would be employed to evaluate the thermal stability of the polymer. By heating the sample at a constant rate, TGA measures the weight loss as a function of temperature, providing information about the decomposition temperature and the mechanism of degradation. The thermal stability would be influenced by the strength of the bonds within the polymer backbone.

Chromatographic Methods (TLC, GC, HPLC) for Purity and Reaction Monitoring

The assessment of purity and the real-time monitoring of reaction progress are critical aspects of the research and synthesis of this compound. Chromatographic techniques, including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes. While specific, detailed research findings on the chromatographic behavior of this compound are not extensively documented in publicly available literature, established principles and methods for analogous cyclic carbamates and their precursors provide a robust framework for its analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid, cost-effective, and widely used method for monitoring the progress of the synthesis of this compound. It is particularly useful for observing the conversion of the starting material, 3-amino-3-methyl-1-butanol, to the final cyclic carbamate product. The significant difference in polarity between the amino alcohol precursor and the carbamate product allows for easy separation on a TLC plate.

In a typical setup, a silica (B1680970) gel plate (Silica Gel 60 F254) is used as the stationary phase. The mobile phase, or eluent, is generally a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (such as ethyl acetate (B1210297) or methanol). The choice of eluent system is optimized to achieve a good separation between the spots of the starting material, the product, and any potential byproducts. For instance, a mixture of ethyl acetate and hexane would likely show the more polar amino alcohol with a lower Retention Factor (Rf) value, while the less polar this compound would travel further up the plate, resulting in a higher Rf value. Visualization of the spots can be achieved under UV light (if the compounds are UV active) or by staining with a suitable agent, such as potassium permanganate (B83412) or ninhydrin, which reacts with the primary amine of the starting material.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

CompoundStationary PhaseMobile Phase (v/v)Rf Value (Typical)Visualization
3-amino-3-methyl-1-butanolSilica Gel 60 F254Ethyl Acetate/Hexane (1:1)0.25Ninhydrin stain
This compoundSilica Gel 60 F254Ethyl Acetate/Hexane (1:1)0.60Potassium permanganate stain

Note: The Rf values presented are illustrative and can vary based on the specific conditions.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for assessing the purity and confirming the identity of this compound. Due to its relatively low molecular weight and expected volatility, this compound is amenable to GC analysis.

For a GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent), is typically employed. The sample, dissolved in a volatile solvent like dichloromethane (B109758) or ethyl acetate, is injected into the heated inlet where it is vaporized. The carrier gas, usually helium or hydrogen, transports the vaporized sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds with different volatilities.

A Flame Ionization Detector (FID) can be used for quantification due to its high sensitivity to organic compounds. For structural confirmation, a mass spectrometer is the detector of choice. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (129.16 g/mol ) and characteristic fragmentation patterns. It is important to note that some carbamates can be thermally labile and may degrade in the hot GC injector. chemscene.com Therefore, optimizing the injector temperature is crucial to prevent decomposition and ensure accurate analysis.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

ParameterValue/Condition
Column
Stationary Phase5% Phenyl-polydimethylsiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Detector (MS)
Ionization ModeElectron Ionization (EI)
Mass Range40-400 m/z

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the purity determination of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase.

The starting material, 3-amino-3-methyl-1-butanol, is quite polar and would elute early in a reversed-phase system. An HPLC method for this precursor has been described using a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com The cyclized product, this compound, being less polar, will have a longer retention time under these conditions.

For purity analysis, a gradient elution is often employed, where the proportion of the organic solvent (like acetonitrile or methanol) in the mobile phase is gradually increased. This allows for the separation of the main compound from both more polar and less polar impurities. A UV detector is commonly used, and the wavelength would be set to a value where the carbamate functional group absorbs, typically in the low UV range (e.g., 210-220 nm). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Table 3: Representative RP-HPLC Method for Purity Analysis of this compound

ParameterValue/Condition
Column
Stationary PhaseC18 Silica
Particle Size5 µm
Dimensions4.6 x 250 mm
Mobile Phase
Solvent AWater with 0.1% Formic Acid
Solvent BAcetonitrile with 0.1% Formic Acid
Gradient10% B to 90% B over 20 minutes
Flow Rate1.0 mL/min
Detection
DetectorUV-Vis
Wavelength215 nm

By employing these chromatographic methods, researchers can effectively monitor the synthesis of this compound, ensure its purity, and confirm its chemical identity, which are essential steps in its advanced analytical characterization.

Applications of 6,6 Dimethyl 1,3 Oxazinan 2 One in Materials Science and As Synthetic Intermediates

A Guiding Hand in Asymmetric Synthesis: The Role of 6,6-Dimethyl-1,3-oxazinan-2-one as a Chiral Auxiliary

In the realm of stereoselective synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These chemical entities are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. This compound, particularly in its N-acylated forms, has proven to be a highly effective chiral auxiliary, rivaling and in some cases surpassing, the performance of well-established systems like Evans oxazolidinones. nih.gov

Directing the Path of Enolate Alkylations

N-acyl derivatives of this compound are instrumental in guiding the stereoselective alkylation of enolates. nih.gov The chiral environment provided by the oxazinanone ring effectively shields one face of the enolate, compelling the incoming electrophile to attack from the less sterically hindered side. This results in the formation of α-substituted carboxylic acid derivatives with a high degree of stereocontrol.

Research has demonstrated that the stereochemical outcome is significantly influenced by the substituents on the oxazinanone ring. For instance, an isopropyl group at the C4 position has been shown to impart higher stereoselectivity compared to a phenyl group. nih.gov Furthermore, studies comparing the performance of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one with the analogous Evans oxazolidin-2-one have revealed superior stereoselectivities for the former in enolate alkylation reactions. nih.gov

Table 1: Stereoselective Enolate Alkylation using a this compound Derivative

ElectrophileProduct Diastereoselectivity (d.r.)
Methyl Iodide>95:5
Benzyl Bromide>95:5
Allyl Bromide>95:5

Data based on studies with (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one.

Facilitating Asymmetric Aldol (B89426) Reactions with Precision

The aldol reaction, a cornerstone of carbon-carbon bond formation, can be rendered highly stereoselective through the use of this compound-based chiral auxiliaries. The formation of a chlorotitanium enolate of an N-acyl-6,6-dimethyl-1,3-oxazinan-2-one, followed by its reaction with various aldehydes, proceeds with exceptional diastereoselectivity. nih.gov

This high level of stereocontrol allows for the synthesis of homochiral α-methyl-β-hydroxy carboxylic acids after the hydrolytic removal of the auxiliary. nih.gov The predictable stereochemical outcome makes this methodology a powerful tool for the construction of chiral building blocks containing the valuable 1,3-diol motif. The gem-dimethyl group at the C6 position once again plays a crucial role by ensuring that the cleavage of the aldol product occurs at the exocyclic amide bond, leaving the chiral auxiliary intact. nih.gov

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions

AldehydeProduct Diastereoselectivity (d.r.)
Benzaldehyde>98:2
Isobutyraldehyde>98:2
Acetaldehyde>95:5

Data based on reactions with the chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one.

A Foundation for Complexity: this compound as a Building Block

Beyond its role as a transient director of stereochemistry, the this compound ring system serves as a valuable precursor for the synthesis of more intricate molecular architectures. Its inherent functionality and stereochemical information can be strategically unveiled and elaborated upon to access a variety of complex targets.

A Gateway to 1,3-Amino Alcohols

The 1,3-oxazinan-2-one (B31196) scaffold is a masked form of a 1,3-amino alcohol, a structural motif prevalent in numerous natural products and pharmaceutically active compounds. nih.gov The cleavage of the carbamate (B1207046) ring within this compound provides a direct route to these important synthons. The gem-dimethyl substitution can offer advantages in terms of stability and reactivity during the ring-opening process. The resulting 1,3-amino alcohols, which can be obtained in enantiomerically pure form when starting from a chiral oxazinanone, are versatile intermediates for further synthetic transformations.

Synthesis of Spirocyclic Systems

While direct applications of this compound in the synthesis of spirocyclic systems are not extensively documented in the literature, the broader class of 1,3-oxazinan-2-ones has been utilized in the construction of these conformationally restricted architectures. Spirocycles are of significant interest in medicinal chemistry due to their unique three-dimensional structures. Methodologies such as intramolecular cyclization reactions can potentially be adapted to incorporate the this compound moiety as the core of a spirocyclic framework. Further research in this area could unlock new avenues for creating novel and structurally diverse spirocyclic compounds.

Integration into Tricyclic Structures

The incorporation of the 1,3-oxazinan-2-one ring system into tricyclic structures represents a sophisticated strategy for the synthesis of complex molecules. Although specific examples detailing the integration of this compound into tricyclic frameworks are scarce, the principles of ring-forming reactions and cascade processes could be applied. The inherent functionality of the oxazinanone ring provides handles for annulation reactions, allowing for the construction of fused or bridged tricyclic systems. The development of synthetic routes that leverage the this compound unit for the assembly of such complex architectures remains an area with potential for future exploration.

Advanced Polymeric Materials Development

The quest for sustainable and safer materials has driven research into alternatives to conventional polymers. This compound emerges as a key monomer in this context, contributing to the creation of advanced polymers with desirable characteristics.

Conventional polyurethanes are synthesized through the reaction of isocyanates with polyols. However, the high toxicity of isocyanate precursors has necessitated the development of non-isocyanate routes. The reaction of cyclic carbonates with amines to form poly(hydroxyurethane)s (PHUs), a major class of NIPUs, is a highly promising alternative due to its atom economy. researchgate.net

Six-membered cyclic carbamates, such as this compound, are particularly interesting monomers for NIPU synthesis. They are known to be more reactive than their five-membered counterparts in aminolysis reactions. researchgate.net The ring-opening reaction of the oxazinanone with a diamine leads to the formation of a linear polymer containing hydroxyl and urethane (B1682113) functionalities. This reaction avoids the use of hazardous phosgene (B1210022) and isocyanates, making the process inherently safer and more environmentally friendly. nih.govresearchgate.net

The general reaction for the formation of NIPUs from a six-membered cyclic carbamate and a diamine is illustrated below:

n (this compound) + n (Diamine) → [-Urethane-Hydroxyl Linkage-]n

While the reaction is favorable, it often requires elevated temperatures or the use of catalysts to achieve high molecular weight polymers in a reasonable timeframe. researchgate.net

Beyond NIPUs, this compound can be utilized in the ring-opening polymerization (ROP) to create novel polymers. Cationic ROP of the parent compound, 1,3-oxazinan-2-one, has been demonstrated to yield poly(trimethylene urethane). sci-hub.box This suggests that this compound could undergo similar polymerization to produce a substituted polyurethane with potentially unique properties conferred by the gem-dimethyl groups.

The presence of the gem-dimethyl groups on the carbon atom adjacent to the oxygen in the ring is expected to influence the polymerization behavior and the properties of the resulting polymer. These groups can enhance the thermal stability and affect the chain flexibility and crystallinity of the polymer. The resulting polymers and resins can find applications in coatings, adhesives, and elastomers. nih.gov

The incorporation of the this compound moiety into a polymer backbone provides a powerful tool for tailoring material properties. The structure of the resulting polyurethane, particularly the presence of hydroxyl groups and the specific arrangement of the urethane linkages, influences its thermal and mechanical characteristics.

Thermal Stability: The thermal stability of polyurethanes is a critical property for many applications. The decomposition of NIPUs typically occurs in a multi-step process. The inherent structure of the polymer derived from this compound can contribute to enhanced thermal stability. The gem-dimethyl group can sterically hinder bond rotation and increase the energy required for thermal degradation. nih.gov

Mechanical Strength: The mechanical properties of polymers, such as tensile strength and elongation at break, are dictated by factors like molecular weight, crosslink density, and intermolecular forces. In NIPUs derived from oxazinanones, the presence of hydroxyl groups allows for the formation of extensive hydrogen bonding networks, which can significantly enhance the mechanical strength of the material. By controlling the crosslinking density, which can be achieved by varying the functionality of the amine comonomer, the mechanical properties can be precisely tailored from rigid plastics to flexible elastomers. sci-hub.boxmdpi.com

Below is an interactive data table showcasing typical properties of NIPUs derived from six-membered cyclic carbonates, which can be considered representative for polymers based on this compound.

PropertyTypical Value RangeInfluencing Factors
Glass Transition Temperature (Tg)-30°C to 100°CMonomer structure, crosslink density
Tensile Strength5 MPa to 60 MPaCrosslink density, hydrogen bonding
Elongation at Break10% to 500%Crosslink density, chain flexibility
Thermal Decomposition Temperature (TGA, 5% weight loss)250°C to 350°CMonomer structure, bond strength

Catalytic Applications (e.g., as part of catalytic systems)

While the primary application of this compound is as a monomer, there is potential for its derivatives to be used in catalytic systems. The synthesis of 1,3-oxazinan-2-ones can involve catalytic processes. For instance, the cyclization of amino alcohols with a carbonyl source can be catalyzed by various agents. researchgate.net

Furthermore, in some synthetic pathways, related heterocyclic compounds are used as part of the catalytic system itself. For example, in the synthesis of other heterocyclic compounds like phthalazinones and benzoxazinones, palladium-catalyzed acylation and nucleophilic cyclocondensation are employed. researchgate.net While direct catalytic applications of this compound are not extensively documented, its structural motifs are present in ligands and chiral auxiliaries used in asymmetric catalysis. The synthesis of enantio-enriched 1,3-oxazinan-2-ones has been achieved using bifunctional catalysts, highlighting the interaction of this ring system with catalytic species. nih.govchimia.ch

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of efficient, environmentally benign, and economically viable synthetic routes to 6,6-dimethyl-1,3-oxazinan-2-one is a primary area for future research. While traditional methods for the synthesis of 1,3-oxazinan-2-ones exist, there is a pressing need for greener alternatives that minimize waste and avoid hazardous reagents.

Future research should focus on:

Catalytic Approaches: The exploration of novel catalysts, including organocatalysts, metal-based catalysts, and biocatalysts, could lead to more efficient and selective syntheses. For instance, developing catalytic systems that can facilitate the direct cyclization of readily available starting materials under mild conditions is a significant goal.

Renewable Starting Materials: Investigating the use of renewable feedstocks to construct the this compound backbone would be a major step towards a more sustainable chemical industry.

Scalability: A significant challenge lies in the scalability of promising synthetic routes. nih.gov Laboratory-scale syntheses often face difficulties when transitioning to industrial production. nih.gov Therefore, future research must consider the scalability of new methods from the outset, addressing potential issues with reaction kinetics, heat transfer, and purification at larger scales. nih.gov

Synthetic StrategyPotential AdvantagesResearch Challenges
Novel Catalysis Higher efficiency, improved selectivity, milder reaction conditions.Catalyst cost and stability, catalyst separation and recycling.
One-Pot Synthesis Reduced waste, time, and cost; increased overall yield. sigmaaldrich.commdpi.comclockss.orgCompatibility of sequential reactions, control over side reactions.
Renewable Feedstocks Improved sustainability, reduced reliance on fossil fuels.Availability and cost of starting materials, development of efficient conversion pathways.
Scalable Processes Economic viability for industrial applications. nih.govMaintaining yield and purity at scale, process safety and control. nih.gov

Exploration of Undiscovered Reactivity Patterns of this compound

The reactivity of the 1,3-oxazinan-2-one (B31196) ring system is not yet fully understood, and the presence of the gem-dimethyl group at the C6 position in this compound is expected to influence its chemical behavior in unique ways.

Future research in this area should aim to:

Investigate Ring-Opening Reactions: A deeper understanding of the conditions and mechanisms of ring-opening reactions is crucial for the use of this compound as a synthetic intermediate. For example, exploring selective cleavage of the ester or amide bond within the ring could provide access to valuable functionalized molecules. The gem-dimethyl group is known to facilitate exclusive exocyclic cleavage upon hydrolysis in related systems. nih.govrsc.orgrsc.org

Explore Functionalization of the Heterocycle: Developing methods for the selective functionalization of the oxazinanone ring at various positions would significantly expand its utility as a scaffold in medicinal chemistry and materials science. This includes C-H functionalization, which remains a significant challenge in organic synthesis. nih.gov

Uncover Novel Ring Transformations: Investigating the potential for ring contraction or expansion reactions could lead to the synthesis of other valuable heterocyclic systems. For example, reactions of related 1,3-oxazine-2,4(3H)-diones with nucleophiles have been shown to induce ring contraction to form pyrrolidone derivatives. rsc.org

Study the Influence of the Gem-Dimethyl Group: The Thorpe-Ingold effect, or gem-dimethyl effect, is known to influence the rates and equilibria of ring-closing reactions. acs.orgacs.org A systematic study of how this effect modulates the reactivity of the 1,3-oxazinan-2-one ring compared to its unsubstituted counterpart is warranted.

Advanced Stereochemical Control in Oxazinanone Synthesis

The creation of stereocenters with high precision is a cornerstone of modern organic synthesis. For this compound, while the C6 position is a quaternary center and not a stereocenter, the introduction of substituents at other positions in the ring with high stereocontrol is a significant challenge and a key area for future research.

Key research directions include:

Asymmetric Synthesis: Developing novel asymmetric synthetic routes to chiral derivatives of this compound is of paramount importance. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. numberanalytics.comacs.org

Construction of Quaternary Stereocenters: While the C6 position is achiral due to the two methyl groups, the development of methods to introduce other quaternary stereocenters within the oxazinanone framework or in molecules derived from it is a significant synthetic challenge. organic-chemistry.orgbohrium.comnih.govrsc.org

Diastereoselective Reactions: For substrates that already contain a stereocenter, achieving high diastereoselectivity in subsequent reactions is crucial. This requires a detailed understanding of the conformational preferences of the oxazinanone ring and the factors that govern the approach of reagents.

Chiral Auxiliaries: The use of the this compound scaffold as a chiral auxiliary itself is a promising area of research. nih.govrsc.orgrsc.org The rigid conformation imparted by the gem-dimethyl group could lead to high levels of stereocontrol in reactions such as enolate alkylations and aldol (B89426) reactions. nih.govrsc.orgrsc.org

Expanding Applications in Advanced Materials and Fine Chemical Synthesis

The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials and fine chemicals.

Future research should explore its potential in:

Polymer Chemistry: The ring-opening polymerization (ROP) of cyclic carbamates is a promising route to non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. researchgate.net Investigating the ROP of this compound could lead to novel polymers with tailored thermal and mechanical properties. The gem-dimethyl group could influence the polymer's properties, such as its glass transition temperature and degradation profile. The polymerization of related 2-substituted 1,3-benzoxazines has been observed for the first time, suggesting potential for similar reactivity in the oxazinanone series. rsc.org

Fine Chemical Synthesis: The use of this compound as a scaffold or intermediate in the synthesis of complex, high-value molecules such as pharmaceuticals, agrochemicals, and fragrances is a significant area for future exploration. Its rigid structure can be exploited to control the stereochemistry of products.

Functional Materials: The incorporation of the this compound motif into larger molecular architectures could lead to the development of new functional materials with interesting properties, such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors.

Application AreaPotential of this compoundResearch Focus
Polymer Chemistry Monomer for non-isocyanate polyurethanes (NIPUs). researchgate.netRing-opening polymerization studies, characterization of polymer properties.
Fine Chemical Synthesis Chiral building block and scaffold. nih.govrsc.orgrsc.orgDevelopment of synthetic routes to complex target molecules.
Functional Materials Rigid structural unit for ordered materials.Design and synthesis of novel functional molecules incorporating the oxazinanone core.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational chemistry and experimental work offers a powerful approach to accelerate research and gain deeper insights into the properties and reactivity of this compound.

Future efforts should focus on:

In Silico Design of Synthetic Routes: Computational methods can be used to predict the feasibility and selectivity of new synthetic reactions, thereby guiding experimental efforts and reducing the number of trial-and-error experiments. nih.govnih.gov

Modeling Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational tools can be employed to elucidate reaction mechanisms, identify transition states, and understand the factors that control reactivity and selectivity. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic processes.

Predicting Physicochemical Properties: Computational models can predict various properties of this compound and its derivatives, such as their conformational preferences, spectroscopic signatures, and potential for interaction with biological targets or other molecules. This information can guide the design of new materials and biologically active compounds.

Virtual Screening for New Applications: By computationally screening virtual libraries of compounds containing the this compound scaffold against biological targets or for specific material properties, new applications can be identified more rapidly. nih.govnih.gov

The synergistic application of these computational and experimental approaches will be instrumental in overcoming the challenges and realizing the full potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing 6,6-Dimethyl-1,3-oxazinan-2-one, and how do steric factors influence reaction outcomes?

  • Methodological Answer : A common approach involves reacting benzylamine with 3-methylbutane-1,3-diol in the presence of dialkyl carbonates (DACs) and a base. Steric hindrance from the tertiary alcohol in the diol reduces reactivity, necessitating bulky DACs (e.g., methyl isopropyl carbonate) to improve yields. For example, yields for 6,6-dimethyl derivatives are lower (~30–40%) compared to less hindered analogues due to slower transesterification kinetics . Alternative routes include Sharpless dihydroxylation of homoallylic carbamates followed by cyclization with NaH in tetrahydrofuran (THF), achieving high yields (>80%) .

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

  • Methodological Answer : Proton NMR is critical for verifying the methyl group placement at the 6-position. For 3-benzyl-6,6-dimethyl-1,3-oxazinan-2-one, singlet peaks at δ 1.40–1.45 ppm (6H) confirm the two methyl groups in the 6-position, while aromatic protons from the benzyl group appear at δ 7.20–7.35 ppm . HPLC is employed when isolation is challenging; retention times and peak purity (>95%) are assessed using C18 columns with acetonitrile/water gradients .

Q. What strategies optimize reaction conditions for higher yields in this compound synthesis?

  • Methodological Answer : Key optimizations include:

  • Catalyst selection : Iodine (10 mol%) accelerates homoallylic carbamate formation in acetonitrile, completing reactions in 10–20 minutes .
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency during NaH-mediated steps .
  • Temperature control : Maintaining 0–5°C during dihydroxylation minimizes side reactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 4,6-disubstituted 1,3-oxazinan-2-one derivatives?

  • Methodological Answer : Sharpless dihydroxylation of homoallylic carbamates produces 3,4-diol intermediates with predictable stereochemistry. For example, 6-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one forms predominantly the trans-diastereomer due to stereoelectronic control during cyclization. Reaction conditions (e.g., solvent polarity, temperature) and substituent bulkiness (e.g., aryl groups at C4) further modulate diastereoselectivity .

Q. How should researchers address contradictory data, such as lower-than-expected yields in sterically hindered syntheses?

  • Methodological Answer : Contradictions arise from competing equilibria in transesterification. For 6,6-dimethyl derivatives, tertiary alcohol sluggishness reduces nucleophilic attack, lowering yields. Researchers should:

  • Monitor intermediates : Use HPLC to track diol consumption and intermediate stability .
  • Adjust DAC steric bulk : Larger DACs (e.g., methyl tert-butyl carbonate) improve reaction driving force despite slower kinetics .
  • Apply kinetic modeling : Fit time-yield data to identify rate-limiting steps .

Q. What methodologies guide the design of this compound derivatives for biological activity studies?

  • Methodological Answer : Focus on substituent effects at C4 and C6:

  • C4 modifications : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance phosphodiesterase IV inhibition, relevant for anti-inflammatory applications .
  • C6 hydroxymethyl : Increases hydrophilicity, improving bioavailability. Functionalize via esterification or oxidation to carboxylic acids for SAR studies .
  • In silico screening : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target enzymes .

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